![molecular formula C5H6ClN3O B113136 2-Amino-5-chloro-3-methoxypyrazine CAS No. 874-31-7](/img/structure/B113136.png)
2-Amino-5-chloro-3-methoxypyrazine
Overview
Description
2-Amino-5-chloro-3-methoxypyrazine is a chemical compound with the molecular formula C5H6ClN3O . It is also known by other synonyms such as 5-chloro-3-methoxypyrazin-2-amine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with an amino group, a chloro group, and a methoxy group .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 159.57 g/mol . The compound’s InChI code is 1S/C5H6ClN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8) .Scientific Research Applications
Agricultural Chemicals and Groundwater
Research by Kolpin (1997) investigated the relationship between land use and concentrations of various agricultural chemicals in groundwater, including compounds structurally similar to 2-Amino-5-chloro-3-methoxypyrazine. This study highlights the environmental impact of agricultural practices on water quality, emphasizing the importance of monitoring and managing chemical residues in agricultural regions (Kolpin, 1997).
Synthetic Routes in Chemical Production
Candelon et al. (2010) described an innovative synthetic route to produce methoxypyrazine derivatives, which are structurally related to this compound. These methods are vital for the production of naturally-occurring methoxypyrazines, such as wine flavor components and biologically active substances (Candelon et al., 2010).
Corrosion Inhibition in Industrial Processes
Yadav et al. (2016) explored the use of pyrazole derivatives, which include this compound, as corrosion inhibitors for mild steel in acidic solutions. These findings have significant implications for industrial applications, particularly in protecting metal infrastructure against corrosion (Yadav et al., 2016).
Flavor and Aroma in Food and Beverages
Murray and Whitfield (1975) conducted a study on the occurrence of methoxypyrazines, which are closely related to this compound, in various raw vegetables. This research is relevant for understanding the flavor profiles of vegetables and their impact on food science (Murray & Whitfield, 1975).
Aromatic Compounds in Wine Production
Dunlevy et al. (2013) identified a methyltransferase enzyme that is essential for the production of methoxypyrazine-derived flavors in wine. This discovery has implications for the wine industry, particularly in understanding and manipulating flavor compounds for desired sensory attributes in wines (Dunlevy et al., 2013).
Environmental Degradation of Agricultural Chemicals
Hiskia et al. (2001) investigated the sonolytic, photolytic, and photocatalytic decomposition of atrazine, a compound structurally similar to this compound, in the presence of polyoxometalates. This study is significant for environmental science, particularly in the field of agricultural chemical degradation and water treatment (Hiskia et al., 2001).
Safety and Hazards
The safety information available indicates that 2-Amino-5-chloro-3-methoxypyrazine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research on 2-Amino-5-chloro-3-methoxypyrazine could involve exploring its potential pharmacological effects, given the known activities of related pyrimidine compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could contribute to a better understanding of this compound.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-chloro-3-methoxypyrazine . Factors such as temperature, pH, presence of other molecules, and cellular environment can affect the compound’s interaction with its targets and its overall effectiveness.
properties
IUPAC Name |
5-chloro-3-methoxypyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJZVKRORABUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444943 | |
Record name | 2-Amino-5-chloro-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874-31-7 | |
Record name | 2-Amino-5-chloro-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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